
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
Vue d'ensemble
Description
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is a synthetic corticosteroid with notable anti-inflammatory and immunosuppressive properties. It is used in the research of various inflammatory and autoimmune diseases.
Méthodes De Préparation
The synthesis of 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate involves several steps. One efficient procedure includes the use of 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate as a starting material, which undergoes oxidation, bromo-hydroxylation, debromination, and alcoholysis to prepare 16alpha-hydroxyprednisolone . Industrial production methods often involve microbial and chemical processes to transform phytosterols into pregnatetraenedione, which is a precursor for corticosteroids .
Analyse Des Réactions Chimiques
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction is used to prepare derivatives like 16alpha-hydroxyprednisolone.
Bromo-hydroxylation: This step introduces bromine and hydroxyl groups into the molecule.
Debromination: Removal of bromine atoms from the molecule.
Alcoholysis: Conversion of esters into alcohols.
Common reagents used in these reactions include oxidizing agents, bromine, and alcohols. The major products formed from these reactions are derivatives like 16alpha-hydroxyprednisolone .
Applications De Recherche Scientifique
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is utilized in the study of inflammatory diseases and autoimmune disorders. Additionally, it serves as an intermediate in the synthesis of other corticosteroids, such as triamcinolone and dexamethasone .
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory gene expression. This results in reduced production of inflammatory cytokines and mediators. The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammation.
Comparaison Avec Des Composés Similaires
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is unique due to its fluorine substitution at the 6beta position, which enhances its anti-inflammatory properties. Similar compounds include:
Prednisone: A corticosteroid with similar anti-inflammatory effects but lacks the fluorine substitution.
Dexamethasone: Another potent corticosteroid used in similar applications.
Triamcinolone: A corticosteroid with a different substitution pattern, used for its anti-inflammatory properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propriétés
IUPAC Name |
[2-[(6R,8S,10R,13S,14S)-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FO4/c1-13(25)28-12-21(27)18-5-4-16-15-11-20(24)19-10-14(26)6-8-23(19,3)17(15)7-9-22(16,18)2/h5-8,10,15-16,20H,4,9,11-12H2,1-3H3/t15-,16-,20+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEBHFQTEYMJQV-DUYGSNODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209708 | |
| Record name | 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60864-52-0 | |
| Record name | (6β)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60864-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060864520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6β-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


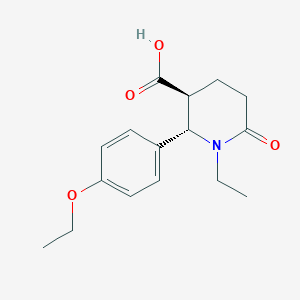
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)
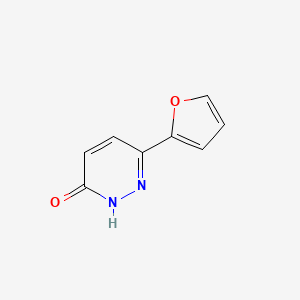
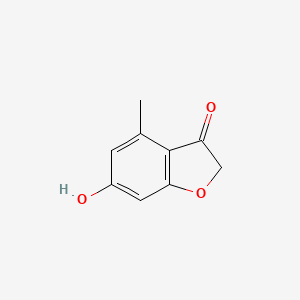
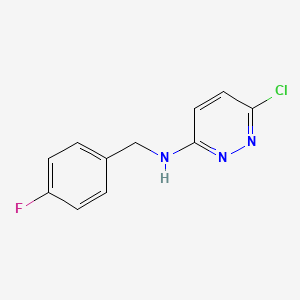
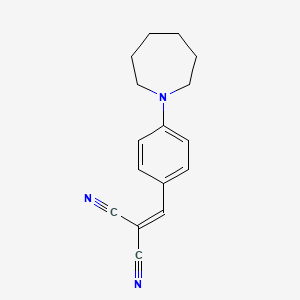

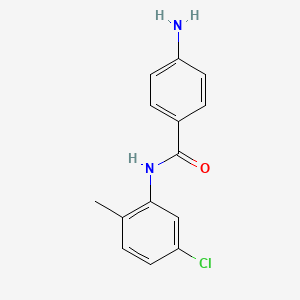
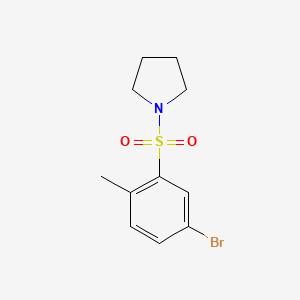
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)
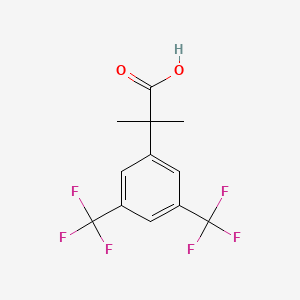
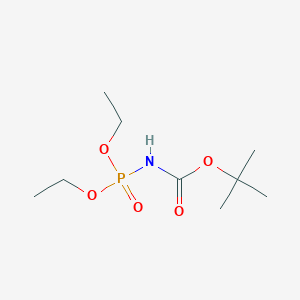

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)
